molecular formula C8H13N3 B7846912 2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl

2-(Dimethylamino)-4-methyl-5-aminopyridine 3HCl

Cat. No. B7846912
M. Wt: 151.21 g/mol
InChI Key: CLKUJNKEPAYPRA-UHFFFAOYSA-N
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Patent
US08901141B2

Procedure details

To a solution of N,N,4-trimethyl-5-nitropyridin-2-amine (15.7 g, 86.6 mmol) in ethanol (200 ml) was added 10% palladium on carbon (50% wet, 1.57 g), and the mixture was purged with hydrogen and stirred under balloon pressure hydrogen at room temperature for 2 days. The catalyst was removed by filtration, and the filtrate was concentrated in vacuo to give the title compound as a brown solid (15.7 g), which was used next reaction without purification.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.57 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:13])[C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1>C(O)C.[Pd]>[CH3:13][N:2]([CH3:1])[C:3]1[CH:8]=[C:7]([CH3:9])[C:6]([NH2:10])=[CH:5][N:4]=1

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
CN(C1=NC=C(C(=C1)C)[N+](=O)[O-])C
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1.57 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred under balloon pressure hydrogen at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was purged with hydrogen
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
CN(C1=NC=C(C(=C1)C)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.7 g
YIELD: CALCULATEDPERCENTYIELD 119.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.